molecular formula C10H21NS B13273731 N-(3-methylbutyl)thian-3-amine

N-(3-methylbutyl)thian-3-amine

Cat. No.: B13273731
M. Wt: 187.35 g/mol
InChI Key: POTARSDVLPDECC-UHFFFAOYSA-N
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Description

N-(3-Methylbutyl)thian-3-amine is a sulfur-containing amine derivative with a six-membered thiane ring (a saturated heterocycle with one sulfur atom) and a 3-methylbutyl substituent attached to the nitrogen atom. For instance, N-(3-Methylbutyl)thietan-3-amine (a three-membered thietane ring analog) is documented with the molecular formula C₈H₁₇NS, molecular weight 159.29 g/mol, and purity ≥95% . The compound’s synthesis likely involves alkylation or coupling reactions similar to those used for structurally related amines (e.g., palladium-catalyzed cross-coupling or condensation reactions) .

Properties

Molecular Formula

C10H21NS

Molecular Weight

187.35 g/mol

IUPAC Name

N-(3-methylbutyl)thian-3-amine

InChI

InChI=1S/C10H21NS/c1-9(2)5-6-11-10-4-3-7-12-8-10/h9-11H,3-8H2,1-2H3

InChI Key

POTARSDVLPDECC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC1CCCSC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylbutyl)thian-3-amine can be achieved through several methods. One common approach involves the N-methylation of secondary amines under solvent-free ball milling conditions. This method is efficient and environmentally friendly, producing high yields in a short time . Another method involves the cyanoacetylation of amines, which is a versatile and economical approach .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylbutyl)thian-3-amine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions of this compound typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent unwanted side reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may produce corresponding oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

N-(3-methylbutyl)thian-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-methylbutyl)thian-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Structural Diversity: Ring Systems: Thiane/thietane rings (e.g., ) contrast with aromatic (e.g., phenyl ) or complex heterocyclic systems (e.g., sibutramine analogs ). Functional Groups: Amines, imines, amides, and phosphonothiolates exhibit distinct reactivity and applications. For example, imines like (E)-N-(3-methylbutyl)-1-phenylmethanimine contribute to flavor chemistry , while aliphatic amides serve as insect pheromones .

Biological and Industrial Relevance :

  • Pheromones : N-(3-Methylbutyl)propanamide and related amides are critical in insect communication, with abundance varying by colony age and region .
  • Pharmaceuticals : Sibutramine analogs highlight the importance of 3-methylbutyl groups in drug design, though substitutions (e.g., chlorophenyl groups) modulate biological activity .

Synthetic Pathways :

  • Palladium-catalyzed coupling (e.g., for aryl-olefin amines ) and Gewald-like reactions (e.g., for thiophene derivatives ) are common strategies for N-alkylated amines.

Biological Activity

N-(3-methylbutyl)thian-3-amine is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a thian (thiophene) ring, which contributes to its unique chemical properties. The compound's structure can be summarized as follows:

  • Chemical Formula : C₉H₁₃N₁S
  • Molecular Weight : 169.27 g/mol
  • Functional Groups : Amine and thioether functionalities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. It is believed to modulate the activity of these targets, leading to diverse biological effects:

  • Receptor Binding : The compound may bind to specific receptors, influencing signaling pathways associated with various physiological processes.
  • Enzyme Modulation : It has the potential to inhibit or activate enzymes involved in metabolic pathways, which could lead to therapeutic effects in certain diseases .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. Research indicates that this compound exhibits significant activity against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
B. subtilis64 µg/mL

These findings suggest that this compound could be a candidate for developing new antimicrobial agents .

Anticancer Properties

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against cancer cell lines. Notably, it has shown effectiveness against human leukemic T cells (Jurkat cells), with an observed IC50 value indicating significant potency:

Cell Line IC50 (µM)
Jurkat (leukemia)5.0

This cytotoxicity suggests that the compound may interfere with cellular processes critical for cancer cell survival, warranting further investigation into its mechanism of action and potential therapeutic applications in oncology .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing against clinical isolates of Staphylococcus aureus. The results indicated a dose-dependent response, with higher concentrations leading to increased inhibition of bacterial growth. The study concluded that the compound's mechanism involves disrupting bacterial cell wall synthesis .

Case Study 2: Cytotoxicity in Cancer Research

In another investigation focused on its anticancer properties, researchers evaluated the effects of this compound on Jurkat cells. The study found that treatment with the compound resulted in apoptosis, characterized by increased caspase activity and DNA fragmentation. This suggests that this compound may induce programmed cell death in cancer cells through specific signaling pathways .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3-methylbutyl)thian-3-amine, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound can be synthesized via imine formation, analogous to the synthesis of (E)-N-(3-methylbutyl)-1-(pyridin-3-yl)methanimine. React 3-methylbutylamine with a suitable aldehyde (e.g., thian-3-carboxaldehyde) under reflux in anhydrous ethanol. Optimization includes controlling stoichiometry (1:1 molar ratio), using molecular sieves to absorb water, and purifying via column chromatography. Yield improvements may involve solvent selection (e.g., dichloromethane) and inert atmosphere to minimize oxidation .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks to confirm the thian ring and methylbutyl chain. For example, δ 0.95 ppm (d, J = 6.4 Hz) corresponds to the terminal methyl groups in the 3-methylbutyl chain, while δ 3.60–3.70 ppm (m) aligns with amine-proton environments .
  • GC/MS and HRMS : Use a Phenomenex ZB5-MS column (30 m) with EI mode (70 eV) to analyze fragmentation patterns. HRMS resolves molecular ions (e.g., [M+H]+) with high accuracy (≤ 5 ppm error) .
  • Retention Index (RI) : Compare RI values (e.g., ~1442 for analogous imines) on polar columns to validate identity .

Q. How should researchers handle stability and storage of this compound to ensure integrity during experiments?

  • Methodological Answer : Store in amber glass vials under nitrogen at –20°C to prevent oxidation and moisture absorption. For short-term use, refrigeration (4°C) in anhydrous solvents (e.g., acetonitrile) is acceptable. Monitor degradation via periodic NMR or TLC analysis .

Advanced Research Questions

Q. How can researchers resolve discrepancies between mass spectral data and NMR findings during structural elucidation?

  • Methodological Answer : Cross-validate using:

  • HRMS Isotopic Patterns : Confirm molecular formula (e.g., C₉H₁₉NS) by matching observed vs. theoretical isotopic distributions.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign connectivity. For example, HSQC correlations between δ 3.65 ppm (CH₂-N) and δ 1.80 ppm (CH₂-CH) clarify the methylbutyl chain .
  • Synthetic Controls : Compare spectral data with structurally related compounds (e.g., sibutramine analogs) to identify positional isomers or contaminants .

Q. What are the key considerations in designing enzymatic inhibition studies involving this compound derivatives?

  • Methodological Answer :

  • Structural Analog Design : Introduce substituents (e.g., chlorophenyl groups) to modulate steric and electronic effects, as seen in sibutramine-related compounds.
  • Assay Conditions : Use phosphate buffer (pH 7.4) and pre-incubate the compound with target enzymes (e.g., cytochrome P450) to assess competitive vs. non-competitive inhibition.
  • Data Interpretation : Apply Lineweaver-Burk plots to determine inhibition constants (Ki) and validate via molecular docking simulations .

Q. How does the substitution pattern on the thian ring influence the compound’s physicochemical properties and reactivity?

  • Methodological Answer :

  • Electron-Withdrawing Groups (EWGs) : Substituents like sulfonyl groups increase polarity, reducing logP values (measured via HPLC). This enhances solubility but may reduce membrane permeability.
  • Steric Effects : Bulky groups at the 3-position hinder nucleophilic attacks, as demonstrated in acetamide derivatives (e.g., N-[4-(acetyloxy)-3-methylbutyl] analogs).
  • Reactivity Screening : Use DFT calculations (B3LYP/6-31G*) to predict sites for electrophilic substitution or oxidation .

Q. What strategies are recommended for synthesizing isotopically labeled analogs of this compound for metabolic studies?

  • Methodological Answer :

  • Deuterium Labeling : React 3-methylbutyl-d₇-amine with thian-3-carboxaldehyde in deuterated solvents (e.g., CD₃OD) to incorporate deuterium at non-exchangeable positions.
  • 13C/15N Isotopes : Use labeled starting materials (e.g., K¹³CN for nitrile intermediates) and track incorporation via LC-HRMS.
  • Validation : Confirm isotopic purity (>98%) using NMR isotope splitting and mass spectral isotopic envelopes .

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